Toremifene citrate is a nonsteroidal antiestrogen that acts as a selective estrogen receptor modulator (SERM). [] It is chemically related to tamoxifen and is classified as a hormone oncologic or antineoplastic agent. [] In scientific research, toremifene citrate is primarily investigated for its potential in inhibiting estrogen-dependent tumor cell growth, as well as its antiangiogenic and antimetastatic properties. [, ]
Synthesis Analysis
Toremifene citrate can be synthesized from 4-hydroxydiphenyl ketone. [] The synthesis involves two condensation reactions to produce 1,2-dibenzyl-1-[4-[2-(N,N-dimethylamino)ethoxy]phenyl]butane-1,4-diol. [] This compound then undergoes a one-step chlorination and dehydration reaction to yield toremifene, which is subsequently neutralized with citric acid to obtain toremifene citrate. [] The overall yield of this synthesis process is 24.7%. []
Mechanism of Action
Breast cancer: It is used to treat locally advanced or metastatic breast cancer in postmenopausal women. [] Research suggests it holds similar efficacy to tamoxifen and serves as a viable alternative. [] Toremifene citrate's potential to overcome drug resistance in cancer patients by inhibiting p-glycoprotein activity has been explored, demonstrating promising safety and tolerability in combination with paclitaxel. [, ]
Prostate cancer: Toremifene citrate has been shown to increase bone mineral density in men undergoing androgen deprivation therapy for prostate cancer, potentially reducing fracture risk. [, , ] Additionally, it has demonstrated potential in ameliorating side effects associated with androgen deprivation therapy, including bone loss, hot flashes, and gynecomastia. [] Furthermore, its efficacy in preventing prostate cancer in men with high-grade prostatic intraepithelial neoplasia is under investigation. []
Applications
Controlled Drug Delivery: Toremifene citrate has been investigated as a model drug for controlled release formulations using biodegradable polymer matrices, particularly poly(epsilon-caprolactone-co-D,L-lactide) and sol-gel derived silica. [, , , , , ] This research focuses on achieving sustained release profiles for the drug, potentially improving treatment outcomes.
Related Compounds
N-Desmethyltoremifene (TOR-1)
Relevance: While TOR-1 possesses weak antiestrogenic activity compared to its parent compound, it contributes to the overall clinical effect of toremifene citrate [, ]. Plasma concentrations of TOR-1 are consistently higher than toremifene citrate following administration . This difference in concentration suggests that TOR-1 might play a significant role in the pharmacological activity of toremifene citrate.
4-Hydroxy-toremifene
Relevance: This metabolite is generated through the metabolic breakdown of toremifene citrate . Its presence in urine provides insights into the metabolic pathways of toremifene citrate in the human body.
4'-Hydroxy-toremifene
Relevance: Like 4-hydroxy-toremifene, the presence of 4'-hydroxy-toremifene in urine aids in understanding the metabolic fate of toremifene citrate .
α-Hydroxy-toremifene
Relevance: The identification of α-hydroxy-toremifene as a metabolite further elucidates the metabolic breakdown pathways of toremifene citrate in humans .
3,4-Dihydroxy-toremifene
Relevance: 3,4-Dihydroxy-toremifene is a key metabolite of toremifene citrate and is formed through metabolic processes in the body . Its identification as a major metabolite in urine highlights its importance in the elimination and clearance of toremifene citrate.
Toremifene acid
Relevance: Toremifene acid represents another significant pathway in the metabolism of toremifene citrate . As a major metabolite in urine, it contributes to our understanding of how the body eliminates toremifene citrate.
3-Hydroxy-4-methoxy-toremifene
Relevance: This metabolite, detected in urine samples, adds to the growing knowledge of the diverse metabolic products generated from toremifene citrate in the human body .
Dihydroxy-dehydro-toremifene
Relevance: This metabolite, along with other identified metabolites, contributes to a more comprehensive understanding of the metabolic profile of toremifene citrate .
N-Demethyl-4-hydroxy-toremifene
Relevance: This metabolite provides further evidence of the complex metabolic transformations that toremifene citrate undergoes in the body .
N-Demethyl-3-hydroxy-4-methoxy-toremifene
Relevance: This metabolite contributes to a more detailed picture of the metabolic breakdown of toremifene citrate and its excretion profile .
N-Demethyl-4,4'-dihydroxy-tamoxifen
Relevance: This metabolite, despite its name similarity to tamoxifen, is a significant product of toremifene citrate metabolism . Its presence in urine highlights the interconnected metabolic pathways of structurally related compounds.
Compound Description: (Z)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol is a degradation product of toremifene citrate observed under specific conditions, particularly photolysis and hydrolysis in water and acidic environments .
Compound Description: (E)-2-(2-(dimethylamino)ethyl)-4-(4-hydroxy-1,2-diphenylbut-1-enyl)phenol is another degradation product of toremifene citrate identified under the same conditions as Compound III - photolysis and hydrolysis in water and acidic environments .
Compound Description: (E)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is a degradation product of toremifene citrate observed during forced degradation studies .
Compound Description: (Z)-4-(4-(2-(dimethylamino)ethoxy)phenyl)-3,4-diphenylbut-3-en-1-ol is a degradation product of toremifene citrate identified under forced degradation conditions .
Compound Description: 2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N-methylethanamine is a degradation product of toremifene citrate observed during forced degradation studies .
Compound Description: 2-(4-(10-(2-chloroethyl)phenanthren-9-yl)phenoxy)-N,N-dimethylethanamine is a degradation product of toremifene citrate identified during forced degradation studies .
Raloxifene hydrochloride
Relevance: Raloxifene hydrochloride, like toremifene citrate, belongs to the SERM class of drugs . Both compounds exhibit tissue-specific estrogenic and antiestrogenic effects. Their shared classification underscores the significance of SERMs in treating hormone-dependent conditions, including breast cancer.
Clomiphene citrate
Relevance: Clomiphene citrate, along with toremifene citrate, belongs to the SERM class, indicating structural and pharmacological similarities . The inclusion of clomiphene citrate highlights the versatility of SERMs in addressing various medical conditions related to estrogen regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
ABT-767 is an orally available inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, ABT-767 selectively binds to PARP 1 and 2, thereby preventing repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of DNA strand breaks and promotes genomic instability eventually leading to apoptosis. ABT-767 may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
The family of Bcl-2 proteins plays pivotal roles in either promoting or preventing apoptosis. Bcl-2 family members contain one or more of four characteristic Bcl-2 homology (BH) domains, which are crucial for function. For example, anti-apoptotic Bcl-2 family proteins prevent death signaling by heterodimerizing with pro-death proteins at their BH3 domains. ABT-737 is a potent, cell-permeable mimetic of BH3 domains that avidly binds Bcl-2, Bcl-xL, and Bcl-W (Ki < 1 nM for all three proteins). It blocks the interaction of these proteins with pro-death proteins, leading to apoptosis. ABT-737, alone, can induce regression of some tumors in some xenograft mouse models of cancer. It shows synergy with diverse therapeutics and radiation to trigger apoptosis in cancer cells and xenografts. BH3 Mimetic ABT-737 is an orally bioavailable, selective small molecule B-cell lymphoma 2 (Bcl-2) Homology 3 (BH3) mimetic, with potential pro-apoptotic and antineoplastic activities. ABT-737 binds to the hydrophobic groove of multiple members of the anti-apoptotic Bcl-2 protein family, including Bcl-2, Bcl-xl and Bcl-w. This inhibits the activity of these pro-survival proteins and restores apoptotic processes in tumor cells, via activation of Bak/Bax-mediated apoptosis. The pro-survival Bcl-2 proteins are overexpressed in many cancers and play important roles in the regulation of apoptosis. Their expression is associated with increased drug resistance and tumor cell survival. ABT-737 does not inhibit the pro-survival proteins Mcl-1, Bcl-B, Bfl-1 (A1); therefore, tumors that overexpress these Bcl-2 family proteins are resistant to ABT-737.
AG14361 is a PARP-1 inhibitor with Ki < 5 nmol/L. AG14361 is at least 1000-fold more potent than the benzamides. The IC50 for AG14361 is 29 nM in permeabilized SW620 cells and 14 nM in intact SW620 cells.
ARQ-761 is a soluble prodrug of beta-lapachone with potential antineoplastic and radiosensitizing activity. ARQ 761 is converted to beta-lapachone (b-lap) in vivo. When b-lap is activated by NAD(P)H:quinone oxidoreductase-1 (NQO1) this agent creates a futile oxidoreduction, generating highly reactive oxygen species (ROS) that results in DNA damage. The activation of b-lap also causes hyperactivation of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme that facilitates DNA repair, accompanied by rapid depletion of NAD+/ATP nucleotide levels.
CEP-9722 is a small-molecule prodrug of CEP-8983, a novel 4-methoxy-carbazole inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration and conversion from CEP-9722, CEP-8983 selectively binds to PARP 1 and 2, preventing repair of damaged DNA via base excision repair (BER). This agent enhances the accumulation of DNA strand breaks and promotes genomic instability and apoptosis. CEP-8983 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance.
CEP-6800 is a potent PARP inhibitor with potential anticancer activity. CEP-6800 could be used as a chemopotentiating agent with a variety of clinically effective chemotherapeutic agents.
E7016, also known as GPI21016, is an inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP) with potential chemo- and/or radiosensitizing activity. PARP inhibitor E7016 selectively binds to PARP and prevents PARP-mediated DNA repair of single strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. In addition, this agent may enhance the cytotoxicity of DNA-damaging agents and reverse tumor cell resistance to chemotherapy and radiation therapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks.
E7449 is an inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 (IC50s = 1 and 1.2 nM, respectively) as well as tankyrase (TNKS) 1/2 (IC50s = 50-100 nM). It is selective for PARP1, PARP2, and TNKS1/2 over PARP3 and PARP6-15 (IC50s = >3 μM). E7449 binds to chromatin in a concentration-dependent manner and inhibits growth of DT40 cells in a PARP-dependent manner (IC50s = 3.2 and >15 μM for wild-type and PARP-/- cells, respectively). It also decreases expression of the Wnt/β-catenin signaling pathway proteins axin2, total and active β-catenin, and cyclin D1 in SW480 cells. In vivo, E7449 enhances tumor growth inhibition induced by temozolomide (TMZ;) in a B16/F10 isograft model as well as antitumor activity of the DNA-crosslinking agent carboplatin in an MX-1 mouse xenograft model. E7449 (30 and 100 mg/kg per day) inhibits tumor growth in a BRCA1 mutant MDA-MB-436 breast cancer mouse xenograft model and induces complete inhibition of tumor cell PARP activity in an NCI-H460 lung cancer mouse xenograft model when administered at a dose of 100 mg/kg. It also delays hair regrowth, a TNKS-dependent process, in mice following hair removal. E 7449 is a dual inhibitor of PARP1/2 and tankyrase1/2 exhibits anti-tumor activity in BRCA-deficient in vivo models. PARP1/2 and tankyrase1/2 are involved with DNA damage and canonical Wnt/β-catenin signaling, respectively. E7449, also known as 2X-121, is an orally available small molecule inhibitor of the nuclear enzymes poly (ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration, E7449 selectively binds to PARP 1 and 2, thereby preventing the repair of damaged DNA via the base excision repair (BER) pathway. This agent enhances the accumulation of single and double strand DNA breaks and promotes genomic instability eventually leading to apoptosis. PARP 1/2 inhibitor E7449 may enhance the cytotoxicity of DNA-damaging agents and of radiotherapy. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA.